molecular formula C12H12Cl2O3 B12993152 1-(3,5-Dichlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one

1-(3,5-Dichlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one

Cat. No.: B12993152
M. Wt: 275.12 g/mol
InChI Key: HAGLOFAXCJKPEO-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is an organic compound that belongs to the class of ketones. It features a dichlorophenyl group and a dioxolane ring, which are common motifs in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: This can be achieved by chlorinating a phenyl compound under controlled conditions.

    Introduction of the Dioxolane Ring: The dioxolane ring can be introduced through a cyclization reaction involving a diol and an appropriate ketone or aldehyde.

    Final Coupling: The final step involves coupling the dichlorophenyl intermediate with the dioxolane ring under suitable conditions, often using a base or a catalyst.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or reagent in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dichlorophenyl)-2-propanone: Lacks the dioxolane ring but shares the dichlorophenyl group.

    1-(3,5-Dichlorophenyl)-3-(1,3-dioxolan-2-yl)butan-1-one: Similar structure with an extended carbon chain.

Uniqueness

1-(3,5-Dichlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is unique due to the presence of both the dichlorophenyl group and the dioxolane ring, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C12H12Cl2O3

Molecular Weight

275.12 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one

InChI

InChI=1S/C12H12Cl2O3/c13-9-5-8(6-10(14)7-9)11(15)1-2-12-16-3-4-17-12/h5-7,12H,1-4H2

InChI Key

HAGLOFAXCJKPEO-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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